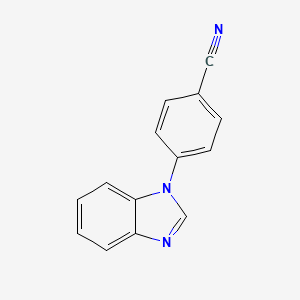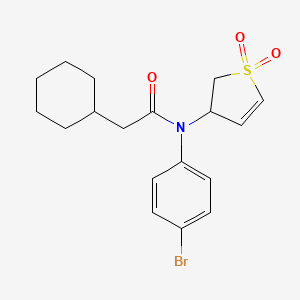
2-Benzyloxy-5-chlorophenyl acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Benzyloxy-5-chlorophenyl acetic acid” is a chemical compound with the CAS Number: 149428-98-8 . It has a molecular weight of 276.72 . The IUPAC name of this compound is 2-(2-(benzyloxy)-5-chlorophenyl)acetic acid .
Molecular Structure Analysis
The InChI code for “2-Benzyloxy-5-chlorophenyl acetic acid” is 1S/C15H13ClO3/c16-13-6-7-14(12(8-13)9-15(17)18)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18) .Physical And Chemical Properties Analysis
“2-Benzyloxy-5-chlorophenyl acetic acid” is a solid at ambient temperature .Scientific Research Applications
Chemical Synthesis and Biological Activity
2-Benzyloxy-5-chlorophenyl acetic acid and its derivatives are explored in various chemical syntheses and biological activity studies. One area of research involves the synthesis of quinoxaline derivatives bearing an aromatic halogen nucleus, evaluated for their anticancer, antitubercular, and antimicrobial activities (Popat, Nimavat, Thaker, & Joshi, 2004). Another study focuses on the synthesis of (4,1-benzoxazepine-3-ylidene)acetic acid derivatives as potent squalene synthase inhibitors, highlighting their significance in cholesterol biosynthesis pathways (Miki, Kori, Tozawa, Nakamura, Sugiyama, & Yukimasa, 2002).
Environmental and Analytical Applications
The compound and related structures are used in environmental and analytical chemistry research, such as in the study of adsorption thermodynamics of 2,4,5-trichlorophenoxy acetic acid on nano-composite materials for pesticide sensitive membrane electrodes. This research provides insights into the effective removal of pesticides from aqueous solutions (Khan & Akhtar, 2011). Additionally, the degradation kinetics of 4-chlorophenol by organic oxidants under UV irradiation offers a path toward environmental remediation of chlorinated compounds (Sharma, Mukhopadhyay, & Murthy, 2012).
Drug Discovery and Development
In the realm of drug discovery and pharmaceutical chemistry, derivatives of 2-benzyloxy-5-chlorophenyl acetic acid are investigated for their potential as novel drugs. For instance, the synthesis of new azo-pyrazoline derivatives and their antibacterial activity against various pathogens highlight the potential of these compounds in developing new antimicrobial agents (Hawaiz & Samad, 2012). Moreover, research into the antioxidant and antitumor activities of prepared nitrogen heterocycles demonstrates the broader application of these chemical structures in medicinal chemistry (El-Moneim, El‐Deen, & El-Fattah, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(5-chloro-2-phenylmethoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c16-13-6-7-14(12(8-13)9-15(17)18)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJBFDFCLGBCPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2562048.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2562049.png)

![N-cyclopropyl-1-[6-({2-[(4-fluorobenzyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2562052.png)

![(3As)-3a,4-dihydro-3H-oxathiazolo[3,4-a]indole 1,1-dioxide](/img/structure/B2562055.png)
![1-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2562056.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one](/img/structure/B2562058.png)


![tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B2562063.png)